molecular formula C4H6OS B072971 Divinyl sulfoxide CAS No. 1115-15-7

Divinyl sulfoxide

Cat. No.: B072971
CAS No.: 1115-15-7
M. Wt: 102.16 g/mol
InChI Key: HQSMEHLVLOGBCK-UHFFFAOYSA-N
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Description

Divinyl sulfoxide is an organic compound with the molecular formula C4H6OS. It is characterized by the presence of two vinyl groups attached to a sulfoxide functional group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Divinyl sulfoxide can be synthesized through the oxidation of divinyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide product.

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Divinyl sulfoxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of divinyl sulfone.

    Reduction: Reduction reactions can convert this compound back to divinyl sulfide.

    Substitution: The vinyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

    Oxidation: Divinyl sulfone.

    Reduction: Divinyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Divinyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of divinyl sulfoxide involves its reactivity with various nucleophiles and electrophiles. The sulfoxide functional group can participate in oxidation-reduction reactions, while the vinyl groups can undergo addition and substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfoxide group, which makes the vinyl groups more reactive.

Comparison with Similar Compounds

    Divinyl Sulfone: Similar in structure but with a sulfone functional group instead of a sulfoxide.

    Divinyl Sulfide: The reduced form of divinyl sulfoxide with a sulfide functional group.

Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a wider range of chemical reactions compared to its fully oxidized (divinyl sulfone) or reduced (divinyl sulfide) counterparts. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-ethenylsulfinylethene
Source PubChem
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InChI

InChI=1S/C4H6OS/c1-3-6(5)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSMEHLVLOGBCK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)C=C
Source PubChem
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Molecular Formula

C4H6OS
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DSSTOX Substance ID

DTXSID50912184
Record name (Ethenesulfinyl)ethene
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Molecular Weight

102.16 g/mol
Source PubChem
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Physical Description

Clear faintly yellow-green liquid; [Aldrich MSDS]
Record name Vinyl sulfoxide
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Vapor Pressure

1.6 [mmHg]
Record name Vinyl sulfoxide
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CAS No.

1115-15-7
Record name 1,1′-Sulfinylbis[ethene]
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Record name Vinyl sulfoxide
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Record name (Ethenesulfinyl)ethene
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Record name 1-Ethenylsulfinylethene
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Record name DIVINYL SULFOXIDE
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Record name VINYL SULFOXIDE
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